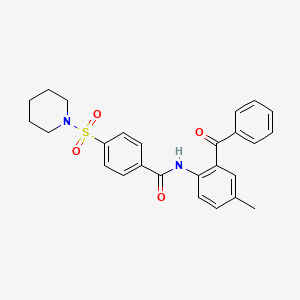

N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S/c1-19-10-15-24(23(18-19)25(29)20-8-4-2-5-9-20)27-26(30)21-11-13-22(14-12-21)33(31,32)28-16-6-3-7-17-28/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGCWVBQPCUDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzoyl and methylphenyl intermediates, followed by their coupling with piperidine and sulfonyl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized for maximum efficiency, including temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide structure, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide against various bacterial and fungal strains. The compound was evaluated using minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity

| Compound | MIC (µM) | Bacterial Strains |

|---|---|---|

| This compound | 1.43 | Staphylococcus aureus |

| This compound | 2.60 | Klebsiella pneumoniae |

| This compound | 1.27 | Bacillus subtilis |

These findings suggest that the compound exhibits significant antimicrobial effects, comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies using human colorectal carcinoma cell lines (HCT116) demonstrated that it inhibits cancer cell proliferation effectively.

Table 2: Anticancer Activity

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.85 | HCT116 |

| This compound | 4.53 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

The IC50 values indicate that this compound is more potent than the standard chemotherapy drug 5-fluorouracil (5-FU), suggesting its potential as an effective treatment option for colorectal cancer.

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of derivatives of benzamide compounds similar to this compound. For instance, a study published in the Journal of Medicinal Chemistry explored various structural modifications to enhance biological activity and reduce toxicity .

Another significant study investigated the structure-activity relationship (SAR) of piperidine-based compounds, illustrating how modifications can lead to improved efficacy against microbial pathogens . These insights are crucial for guiding future drug design efforts involving this class of compounds.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s piperidine sulfonyl group distinguishes it from analogs with thienyl (e.g., ) or nitro substituents (e.g., ). Sulfonyl groups are known to improve aqueous solubility and facilitate hydrogen bonding, which may enhance target binding compared to hydrophobic thienyl moieties .

Physicochemical Properties and Bioactivity

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

Table 2: Predicted Physicochemical Properties

| Compound | pKa (Predicted) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| Target Compound | ~6.5–7.5* | Not available | ~1.2–1.3* |

| (155204-27-6) | 6.67 | 670.4 | 1.277 |

| (734549-29-2) | Not reported | Not reported | Not reported |

Bioactivity Insights :

- Compounds with piperidine sulfonyl groups (e.g., ) often exhibit enhanced binding to sulfonamide-sensitive targets like carbonic anhydrases or kinase domains.

- The nitro group in may confer redox activity or serve as a hydrogen bond acceptor, contrasting with the target’s sulfonyl group, which is more chemically stable.

Discussion on Functional Group Impact

- Piperidine vs.

- Sulfonyl vs. Thienyl : The sulfonyl group’s polarity may enhance solubility compared to the thienyl group in , though at the cost of reduced membrane permeability.

- Benzoyl vs. Nitro : The benzoyl group in the target compound likely increases aromatic stacking interactions, whereas nitro groups (e.g., ) may introduce steric hindrance or metabolic liabilities.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, case reports, and research articles to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be broken down into key components:

- Benzamide moiety : This part contributes to the compound's interaction with biological targets.

- Piperidine ring : Known for its versatility in drug design, it enhances the compound's pharmacological profile.

- Sulfonyl group : This functional group is crucial for the compound's solubility and reactivity.

Analgesic Properties

Research indicates that compounds containing piperidine and benzamide structures often exhibit significant analgesic activity. A related class of compounds, N-(4-piperidinyl)-N-phenylamides, has been documented to possess potent analgesic effects, suggesting that similar mechanisms may apply to this compound .

Immunomodulatory Effects

A study on benzoylphenylpiperidines revealed promising immunomodulatory effects. Compounds with similar structures demonstrated good activity in modulating lymphocyte responses, indicating that this compound may also influence immune pathways . The presence of specific substituents on the benzoyl moiety was found to be essential for enhancing this activity.

Anticancer Activity

The benzoylpiperidine fragment is recognized as a privileged structure in drug design due to its presence in various bioactive molecules. Compounds featuring this motif have shown efficacy against multiple cancer cell lines. For instance, derivatives exhibiting potent MAGL inhibition also demonstrated significant cytotoxicity against human breast and colorectal cancer cells . The IC50 values for these compounds ranged from 7.9 to 92 µM, indicating their potential as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Key points include:

- Benzoyl Group : Modifications on the benzoyl group can significantly affect binding affinity and selectivity towards biological targets.

- Piperidine Ring Substituents : The nature and position of substituents on the piperidine ring influence both pharmacokinetics and pharmacodynamics.

Case Studies

- MAGL Inhibition : A case study highlighted a derivative of benzoylpiperidine that exhibited an IC50 value of 80 nM against MAGL, showcasing its potential as a selective inhibitor compared to other enzymes .

- Immunomodulatory Screening : In primary screenings involving lymphocyte activation assays, several piperidine derivatives demonstrated enhanced mitogenic responses, supporting their role as immunomodulators .

Q & A

Q. What are the optimized synthetic routes for N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential amidation and sulfonylation steps. A validated approach includes:

Reductive amination : React 2-benzoyl-4-methylaniline with 4-(piperidine-1-sulfonyl)benzoyl chloride in dichloromethane using triethylamine as a base.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Yield optimization requires inert atmosphere control (N₂/Ar) and stoichiometric excess (1.2–1.5 eq) of the sulfonyl chloride intermediate. Monitoring via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) ensures reaction completion .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the benzoyl and piperidine-sulfonyl groups (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm).

- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/0.1% formic acid gradient) and compare observed m/z with theoretical molecular weight (e.g., [M+H]⁺ ~505).

- FT-IR : Validate amide (C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O ~1150–1350 cm⁻¹) functional groups .

Q. How can researchers perform initial biological activity screening for this compound?

- Methodological Answer :

- In vitro assays : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify targets. Prioritize enzymes like PI3K or MAPK based on structural analogs .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed binding conformations?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (methanol/chloroform). Refine structures using SHELXL (space group assignment, R-factor <0.05) .

- Docking studies : Compare crystallographic data (e.g., torsion angles of the piperidine ring) with molecular dynamics simulations (AMBER/NAMD) to validate binding poses in enzymatic pockets .

Q. What strategies guide structure-activity relationship (SAR) studies for enhancing target selectivity?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl position to modulate π-π stacking.

- Piperidine substitution : Replace sulfonyl with carbonyl to test hydrogen-bonding requirements.

- Pharmacophore mapping : Use Schrödinger’s Phase to align derivatives and identify critical interactions (e.g., hydrophobic vs. polar contributions) .

Q. How should discrepancies in biological assay results (e.g., IC₅₀ variability) be addressed?

- Methodological Answer :

- Batch consistency : Verify compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks).

- Assay standardization : Normalize cell viability protocols (e.g., ATP-based Luminescence vs. MTT) and validate using reference inhibitors.

- Off-target profiling : Employ proteome-wide affinity chromatography (e.g., immobilized compound pulldown with MS/MS identification) to identify confounding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.